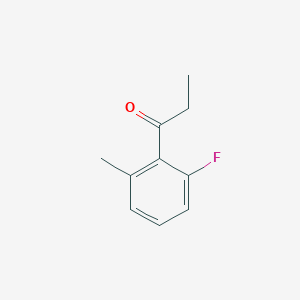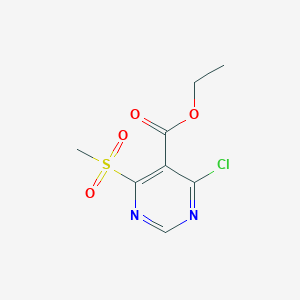
Ethyl4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry This compound is characterized by its unique chemical structure, which includes a chloro group, a methylsulfonyl group, and an ethyl ester group attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the commercially available 4-chloro-2-methylthiopyrimidine-5-carboxylate. The methylthio group is then oxidized to a methylsulfonyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The final step involves esterification with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly reagents is also emphasized to comply with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Oxidation and Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Hydrolysis: Carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Ethyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Propiedades
Fórmula molecular |
C8H9ClN2O4S |
|---|---|
Peso molecular |
264.69 g/mol |
Nombre IUPAC |
ethyl 4-chloro-6-methylsulfonylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H9ClN2O4S/c1-3-15-8(12)5-6(9)10-4-11-7(5)16(2,13)14/h4H,3H2,1-2H3 |
Clave InChI |
SPRCIZOSHGZUCB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=CN=C1Cl)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


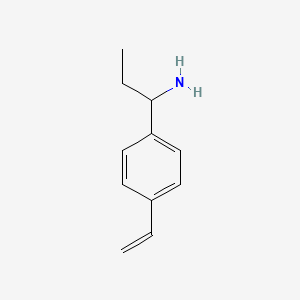
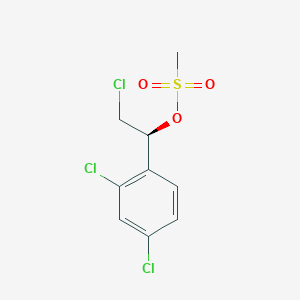
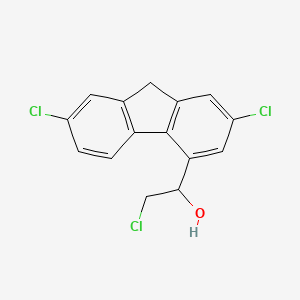
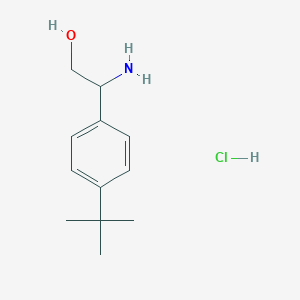

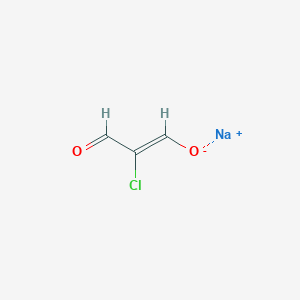
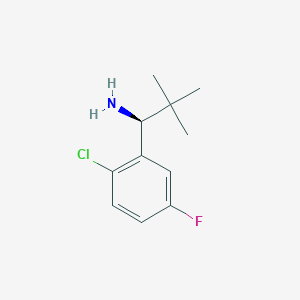
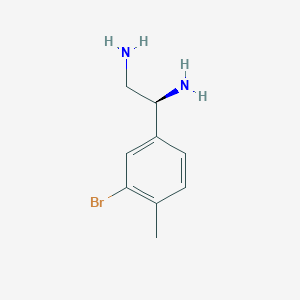
![(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine](/img/structure/B13033905.png)

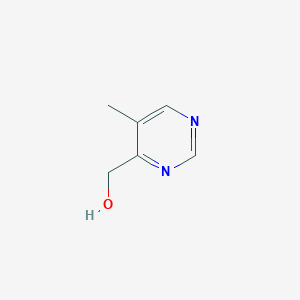
![1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033918.png)
